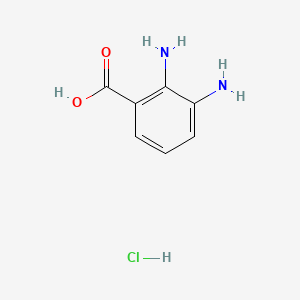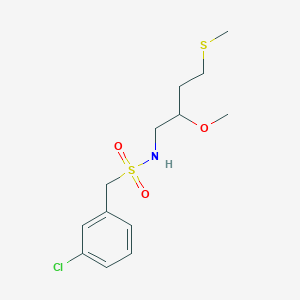
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has been extensively studied in scientific research due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide works by selectively inhibiting glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many cancer cells and plays a key role in tumor growth and survival. By inhibiting glutaminase, 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide can effectively starve cancer cells of the glutamine they need to survive, leading to tumor cell death.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide has been shown to have significant biochemical and physiological effects in cancer cells. Studies have demonstrated that 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide can effectively inhibit glutaminase activity, leading to a decrease in intracellular glutamate levels and an increase in intracellular glutamine levels. This can result in a decrease in cell proliferation and an increase in cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutaminase in cancer cells. However, one limitation is that it may not be effective in all types of cancer cells, as some cells may have alternative metabolic pathways for obtaining glutamine.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide. One area of focus is the development of combination therapies that can enhance the efficacy of 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide in cancer treatment. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide treatment. Additionally, further research is needed to understand the potential side effects of 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide and how they can be minimized.
Synthesemethoden
The synthesis of 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide involves a multi-step process that includes the reaction of 3-chlorophenyl isocyanate with 2-methoxy-4-methylsulfanylbutylamine, followed by the addition of methanesulfonyl chloride. The resulting product is then purified through column chromatography to obtain 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide has been the focus of numerous scientific studies due to its potential therapeutic applications in cancer treatment. The molecule has been shown to selectively inhibit glutaminase, which is overexpressed in many cancer cells and plays a key role in tumor growth and survival. By inhibiting glutaminase, 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide can effectively starve cancer cells of the glutamine they need to survive, leading to tumor cell death.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S2/c1-18-13(6-7-19-2)9-15-20(16,17)10-11-4-3-5-12(14)8-11/h3-5,8,13,15H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSYHHOOAUVNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2454929.png)
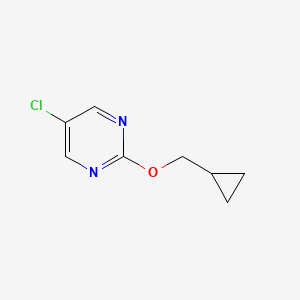
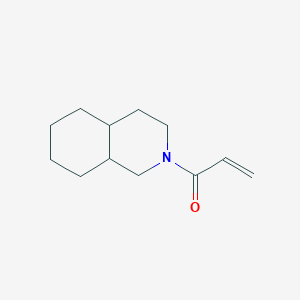
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2454932.png)
![4-(4-(dimethylamino)phenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2454934.png)

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2454938.png)

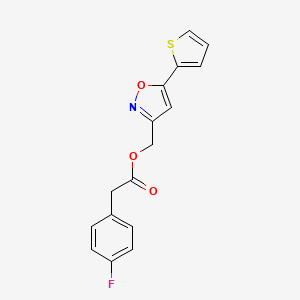


![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)
